trans,trans-Dibenzylideneacetone

Melting Point Stereoisomer Thermodynamic Stability

Ensure catalytic reproducibility by specifying stereochemically pure trans,trans-dibenzylideneacetone. The crystalline trans,trans isomer (mp 110–112°C) is mandatory for the active s-cis,trans conformation in Pd₂(dba)₃—the key soluble Pd(0) source for cross-coupling. Mixed-isomer dba introduces cis,trans (mp 60°C) and cis,cis (oily liquid) contaminants that disrupt ligand geometry, alter exchange kinetics, and compromise yields. For copper-catalyzed N-arylations, Nazarov cyclizations, and NLO chromophore synthesis, the defined stereochemistry ensures batch-to-batch consistency.

Molecular Formula C17H14O
Molecular Weight 234.29 g/mol
CAS No. 32005-36-0
Cat. No. B129372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans,trans-Dibenzylideneacetone
CAS32005-36-0
SynonymsBis[(1,2,4,5-η)-1,5-diphenyl-1,4-pentadien-3-one]palladium;  _x000B_Bis(1,5-diphenyl-1,4-pentadien-3-one)palladium;  1,5-Diphenyl-1,4-pentadien-3-one Palladium Complex;  Bis(dibenzylideneacetonato)palladium;  Bis(dibenzylideneacetone)palladium;  Bis(η4-Dibenzyl
Molecular FormulaC17H14O
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+
InChIKeyWMKGGPCROCCUDY-PHEQNACWSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans,trans-Dibenzylideneacetone (CAS 35225-79-7): A Stereochemically Defined Ligand and Synthetic Building Block for Specialized Catalysis


trans,trans-Dibenzylideneacetone (dba), formally (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, is the thermodynamically most stable stereoisomer of dibenzylideneacetone [1]. It is a bright-yellow crystalline solid (melting point 110-112°C) [2] that serves as a cornerstone ligand in palladium(0) chemistry, most notably in the widely used Pd₂(dba)₃ and Pd(dba)₂ complexes [3]. Unlike the isomeric mixture or less stable cis forms, the trans,trans isomer provides defined geometry and electronic properties critical for reproducible catalytic activity and crystallographic characterization [4].

Why Generic 'Dibenzylideneacetone' or Alternative Isomers Cannot Substitute for trans,trans-Dibenzylideneacetone


Substituting the trans,trans isomer with a mixed isomer product, a lower-purity technical grade, or the alternative cis,trans or cis,cis isomers introduces substantial physicochemical variability that compromises experimental reproducibility and catalytic performance. The three stereoisomers exhibit drastically different physical states and thermal properties: the trans,trans isomer is a crystalline solid (mp 110-112°C) [1], the cis,trans isomer is a low-melting solid (mp 60°C) [2], and the cis,cis isomer is an oily liquid at ambient temperature (bp 130°C at 2.7 Pa) . These differences in state and melting point directly impact handling, formulation, and the kinetic profile of ligand exchange in catalyst synthesis [3]. Furthermore, the trans,trans configuration is essential for the formation of the well-defined s-cis,trans conformation observed in catalytically active Pd₂(dba)₃ complexes; the presence of other isomers can disrupt this critical geometry [4].

Quantitative Differentiation Evidence: trans,trans-Dibenzylideneacetone vs. Comparators


Melting Point: trans,trans Isomer vs. cis,trans and cis,cis Isomers

The trans,trans isomer exhibits a significantly higher melting point compared to the cis,trans and cis,cis isomers, indicative of its greater thermodynamic stability and crystalline order [1]. This property is critical for reliable solid-state handling, purification, and long-term storage [2].

Melting Point Stereoisomer Thermodynamic Stability Crystal Packing

Synthetic Yield: Stereoselective Synthesis of trans,trans-Dibenzylideneacetone

The standard base-catalyzed aldol condensation of benzaldehyde and acetone in aqueous ethanol yields the trans,trans isomer exclusively or as the predominant product [1]. Optimized procedures report yields of 78-83% for this specific isomer , eliminating the need for extensive separation from other isomers.

Synthesis Aldol Condensation Yield Stereoselectivity

Ligand Performance: trans,trans-Dibenzylideneacetone as the Benchmark for Palladium(0) Catalysis

The trans,trans isomer of dba is the benchmark ligand for generating Pd(0) catalysts such as Pd₂(dba)₃ and Pd(dba)₂ [1]. While a direct, head-to-head catalytic comparison against other dba isomers is not widely reported, the trans,trans form's unique electronic properties as a π-acidic alkene are well-established as crucial for modulating oxidative addition and stabilizing Pd(0) intermediates [2]. Furthermore, studies comparing the parent Pd₂(dba)₃ complex with a derivative bearing a dimethoxy-substituted dba ligand show that the latter can achieve higher percentage conversion in Suzuki-Miyaura reactions of aryl chlorides , highlighting how even subtle electronic tuning of the trans,trans scaffold impacts performance, and by inference, how the defined stereochemistry is essential for this scaffold.

Ligand Palladium(0) Cross-Coupling Catalysis π-Acidic Alkene

Nonlinear Optical Properties: trans,trans-Dibenzylideneacetone as a Two-Photon Absorber

trans,trans-Dibenzylideneacetone and its derivatives exhibit strong third-order nonlinear optical (NLO) properties, including significant two-photon absorption (2PA) and optical limiting behavior [1]. These properties, measured by Z-scan technique at 532 nm, are directly linked to the extended π-conjugation provided by the rigid trans,trans geometry [2].

Nonlinear Optics Two-Photon Absorption Optical Limiting Photophysics

Validated Application Scenarios for trans,trans-Dibenzylideneacetone


Synthesis of Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

The primary industrial and research application of trans,trans-dibenzylideneacetone is as the essential ligand precursor for the synthesis of Pd₂(dba)₃, the most widely used source of soluble palladium(0) for cross-coupling catalysis [1]. The defined trans,trans stereochemistry is critical for forming the binuclear complex with three bridging dba ligands, each in the s-cis,trans conformation required for catalytic activity [2]. Procurement of the pure trans,trans isomer ensures reproducible synthesis of the catalyst.

Copper-Catalyzed N-Arylation of Imidazoles

trans,trans-Dibenzylideneacetone is used as a reaction additive in the copper-catalyzed N-arylation of imidazoles, a key step in the synthesis of pharmaceutical intermediates and N-heterocyclic carbene (NHC) ligand precursors [3]. The use of the stereochemically pure trans,trans isomer avoids the introduction of undefined impurities from mixed-isomer sources that could inhibit or alter the course of this sensitive catalytic cycle [4].

Synthesis of Organic Nonlinear Optical Materials

The rigid, planar trans,trans geometry of dba provides the extended π-conjugation pathway essential for efficient third-order nonlinear optical (NLO) effects, such as two-photon absorption and optical limiting [5]. Researchers use trans,trans-dibenzylideneacetone as a core scaffold for synthesizing D-π-A-π-D type molecules with tailored NLO properties for applications in photonics and bio-imaging .

Organic Synthesis: Nazarov Cyclization and Transfer Hydrogenation

trans,trans-Dibenzylideneacetone serves as a key reactant in several specialized organic transformations, including Nazarov-like cyclizations and transfer hydrogenations . The defined stereochemistry of the two alkene bonds is essential for the stereochemical outcome of these reactions, where a mixture of isomers would lead to complex product mixtures and diminished yields .

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